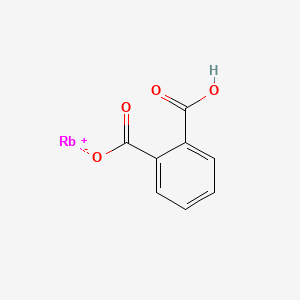
Rubidium hydrogen phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium hydrogen phthalate is a compound that belongs to the family of hydrogen phthalates, which are acid salts of phthalic acid. These compounds are known for their unique optical, piezoelectric, and elastic properties. This compound, in particular, is used in various scientific and industrial applications due to its distinct characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium hydrogen phthalate can be synthesized through the reaction of rubidium hydroxide with phthalic acid. The reaction typically occurs in an aqueous solution, where rubidium hydroxide reacts with phthalic acid to form this compound and water. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where rubidium hydroxide and phthalic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to facilitate the reaction. The resulting product is purified through crystallization and filtration processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Rubidium hydrogen phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states of rubidium.
Reduction: It can be reduced using suitable reducing agents to form rubidium metal.
Substitution: It can undergo substitution reactions where the hydrogen atom in the phthalate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Rubidium oxides.
Reduction: Rubidium metal.
Substitution: Substituted phthalate derivatives.
Scientific Research Applications
Rubidium hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biological studies to understand the effects of rubidium ions on biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the production of optical materials, piezoelectric devices, and as a catalyst in certain industrial processes.
Mechanism of Action
Rubidium hydrogen phthalate can be compared with other hydrogen phthalates such as potassium hydrogen phthalate and thallium hydrogen phthalate. While all these compounds share similar structural features, this compound is unique due to its specific optical and piezoelectric properties. Potassium hydrogen phthalate is commonly used as a primary standard in acid-base titrations, while thallium hydrogen phthalate is known for its distinct Raman spectral properties.
Comparison with Similar Compounds
- Potassium hydrogen phthalate
- Thallium hydrogen phthalate
- Sodium hydrogen phthalate
Rubidium hydrogen phthalate stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
33227-10-0 |
|---|---|
Molecular Formula |
C8H5O4Rb |
Molecular Weight |
250.59 g/mol |
IUPAC Name |
2-carboxybenzoate;rubidium(1+) |
InChI |
InChI=1S/C8H6O4.Rb/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
XESNEJYDNWIZHN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Rb+] |
Related CAS |
88-99-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



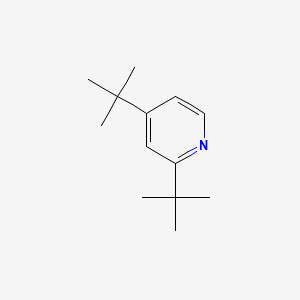
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
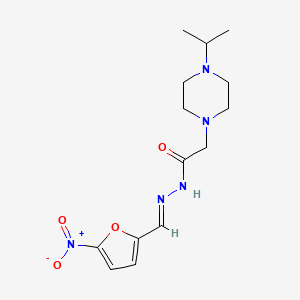
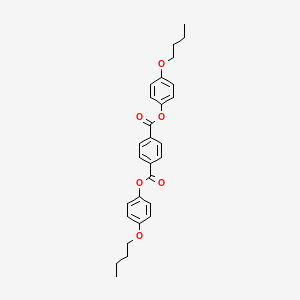
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)

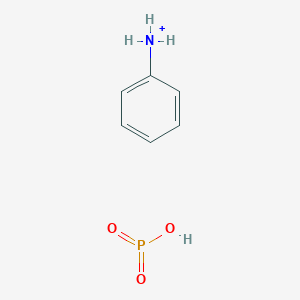
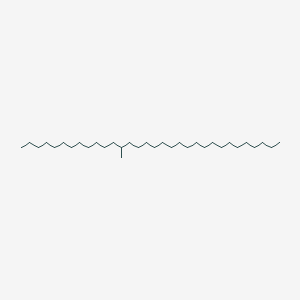
![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)


